4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-N-(1-methylethyl)-3-oxo-
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Overview
Description
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzoxazine intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
Substitution with Isopropyl Group: The final step involves the substitution of the amide nitrogen with an isopropyl group, which can be achieved using isopropylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly in the treatment of diseases where benzoxazine derivatives have shown efficacy.
Industry: As an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, benzoxazine derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through mechanisms like inhibition, activation, or binding. The specific pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(ETHYL)ACETAMIDE: Similar structure with an ethyl group instead of an isopropyl group.
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(METHYL)ACETAMIDE: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isopropyl group may confer distinct steric and electronic properties compared to its analogs, affecting its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)15-13(17)7-16-11-6-10(3)4-5-12(11)19-8-14(16)18/h4-6,9H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
LKMRQMJEQLPGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC(C)C |
Origin of Product |
United States |
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